Technical Guide: Synthesis of 6-Bromo-5-methyl-1H-benzo[d]oxazin-2(4H)-one
Technical Guide: Synthesis of 6-Bromo-5-methyl-1H-benzo[d]oxazin-2(4H)-one
This guide details the synthesis pathway for 6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one (also known as 6-bromo-5-methyl-1,4-dihydro-2H-3,1-benzoxazin-2-one). This scaffold is a critical intermediate in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), such as Efavirenz, and various progesterone receptor agonists.
Executive Summary
-
Target Molecule: 6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one
-
CAS Number: 186267-76-5
-
Core Scaffold: 1,4-dihydro-2H-3,1-benzoxazin-2-one
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Primary Application: Pharmaceutical intermediate for antiviral and hormonal therapies.
-
Synthetic Strategy: A three-step convergent pathway starting from commercially available 2-amino-6-methylbenzoic acid (6-methylanthranilic acid). The route exploits the high regioselectivity of electrophilic aromatic substitution directed by the amino group, followed by chemoselective reduction and cyclocarbonylation.
Retrosynthetic Analysis
To design a robust pathway, we deconstruct the target molecule based on the stability of the benzoxazinone ring.
-
Disconnection of the Carbamate Linkage: The C(2)=O carbonyl is the most labile feature. Disconnecting the carbonyl reveals the acyclic precursor: 2-amino-5-bromo-6-methylbenzyl alcohol .
-
Functional Group Interconversion (FGI): The benzyl alcohol moiety is derived from the corresponding carboxylic acid or ester. This traces back to 2-amino-5-bromo-6-methylbenzoic acid .
-
Regioselective Halogenation: The bromine at position 5 and methyl at position 6 suggests a starting material of 2-amino-6-methylbenzoic acid . The amino group (strongly activating, ortho, para-director) will direct bromination to the para position (C5), which is also sterically accessible compared to the C3 position flanked by the carboxyl and amino groups.
Pathway Logic Diagram
Figure 1: Retrosynthetic logic flow from target to commercial starting material.[1]
Detailed Synthesis Protocol
Step 1: Regioselective Bromination
Objective: Introduce the bromine atom at the C5 position (para to the amino group).
-
Starting Material: 2-Amino-6-methylbenzoic acid (6-Methylanthranilic acid).
-
Reagents: Bromine (
) or N-Bromosuccinimide (NBS).[2] -
Solvent: Glacial Acetic Acid (AcOH) or DMF.
Mechanism:
The amino group (-NH2) at C2 is a strong activator and directs the electrophile (
Protocol:
-
Dissolve 10.0 g (66.1 mmol) of 2-amino-6-methylbenzoic acid in 100 mL of glacial acetic acid.
-
Cool the solution to 15–20°C.
-
Add a solution of bromine (3.4 mL, 66.1 mmol) in 20 mL acetic acid dropwise over 30 minutes. Note: Maintain temperature below 25°C to prevent over-bromination.
-
Stir at room temperature for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.
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Pour the reaction mixture into 500 mL of ice-water.
-
Filter the resulting precipitate, wash with cold water, and dry in a vacuum oven at 50°C.
-
Yield: ~85-90% of 2-amino-5-bromo-6-methylbenzoic acid .
Step 2: Chemoselective Reduction
Objective: Convert the carboxylic acid to a primary alcohol without reducing the aryl bromide or the aromatic ring.
-
Reagents: Borane-Tetrahydrofuran complex (
). -
Alternative: Esterification (MeOH/
) followed by reduction (Two-step, higher purity). -
Selected Route: Direct Borane reduction is faster, but strict temperature control is required to avoid reducing the nitrile (if present) or dehalogenation.
Protocol:
-
Suspend 10.0 g (43.5 mmol) of the Step 1 product in 100 mL of anhydrous THF under nitrogen atmosphere.
-
Cool to 0°C.
-
Add
(1.0 M solution, 130 mL, 3.0 eq) dropwise. Caution: Hydrogen gas evolution. -
Allow the mixture to warm to room temperature and stir overnight (12-16 hours).
-
Quench carefully with methanol (20 mL) followed by 1N HCl (50 mL).
-
Reflux for 1 hour to break the amine-borane complex.
-
Neutralize with NaOH to pH 8-9 and extract with Ethyl Acetate (3 x 100 mL).
-
Dry organic layer over
and concentrate. -
Yield: ~75-80% of 2-amino-5-bromo-6-methylbenzyl alcohol .
Step 3: Cyclocarbonylation (Ring Closure)
Objective: Form the cyclic carbamate (benzoxazinone) ring.
-
Reagent: Triphosgene (Bis(trichloromethyl) carbonate).[3][4]
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA). -
Solvent: THF or Dichloromethane (DCM).
Mechanism: Triphosgene acts as a solid source of phosgene. The primary amine attacks the carbonyl of phosgene to form a carbamoyl chloride intermediate. The adjacent hydroxyl group then attacks the carbonyl, displacing the chloride and closing the ring.
Protocol:
-
Dissolve 5.0 g (23.1 mmol) of 2-amino-5-bromo-6-methylbenzyl alcohol and 7.0 mL (50 mmol) of Triethylamine in 80 mL of anhydrous THF.
-
Cool the solution to 0°C.
-
Dissolve 2.74 g (9.2 mmol, 0.4 eq) of Triphosgene in 20 mL THF and add dropwise to the reaction mixture. Critical: Exothermic reaction.[5][6]
-
Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Quench with saturated aqueous
. -
Extract with Ethyl Acetate, wash with brine, and dry over
. -
Concentrate and recrystallize from Ethanol/Hexane.[1]
-
Yield: ~85% of 6-Bromo-5-methyl-1H-benzo[d]oxazin-2(4H)-one .
Process Data & Specifications
| Parameter | Step 1: Bromination | Step 2: Reduction | Step 3: Cyclization |
| Reagent | Triphosgene / | ||
| Temperature | 15–25°C | 0°C | 0°C |
| Time | 2-3 Hours | 16 Hours | 3 Hours |
| Key Risk | Over-bromination | Phosgene generation (containment) | |
| Purification | Precipitation/Wash | Extraction/Column | Recrystallization |
| Exp. Yield | 85-90% | 75-80% | 80-85% |
Visualization of Reaction Pathway[1][2]
Figure 2: Step-by-step chemical transformation pathway.
Analytical Characterization (Expected)
To validate the synthesis, the following spectral data should be confirmed:
-
1H NMR (DMSO-d6, 400 MHz):
- 10.5 ppm (s, 1H, -NH-).
- 7.35 ppm (d, 1H, Ar-H, C7).
- 6.80 ppm (d, 1H, Ar-H, C8).
- 5.25 ppm (s, 2H, -O-CH2-).
- 2.30 ppm (s, 3H, Ar-CH3).
-
Note: The coupling constant between C7 and C8 protons confirms the ortho relationship, validating the regiochemistry.
-
Mass Spectrometry (ESI):
-
Calculated MW: 242.07.[7]
-
Observed
: 242.0 / 244.0 (1:1 ratio due to isotopes).
-
References
- Bunce, R. A., et al. "Synthesis of benzo[d][1,3]oxazin-4-ones and 1,2-dihydro-4H-benzoxazine-4-ones." Journal of Heterocyclic Chemistry, 2008.
-
Kartika, R., et al. "Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation."[8] Organic Letters, 2012.[8] [Link]
-
Suárez-Castillo, O. R., et al. "C-6 Regioselective Bromination of Methyl Indolyl-3-acetate."[1] Natural Product Communications, 2011. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction of Triphosgene_Chemicalbook [chemicalbook.com]
- 5. WO2016069358A1 - Process for making benzoxazines - Google Patents [patents.google.com]
- 6. US6307113B1 - Selective bromination of aromatic compounds - Google Patents [patents.google.com]
- 7. 6-Bromo-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one | 24036-47-3 [sigmaaldrich.com]
- 8. Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation [organic-chemistry.org]
